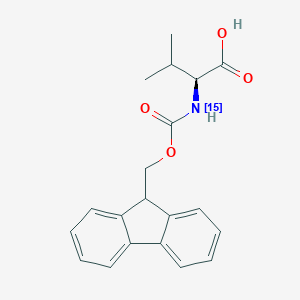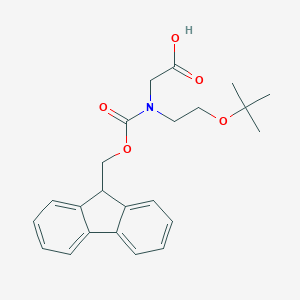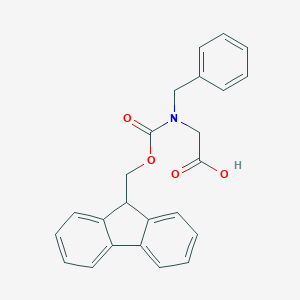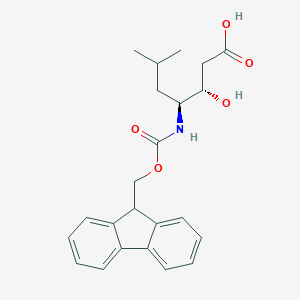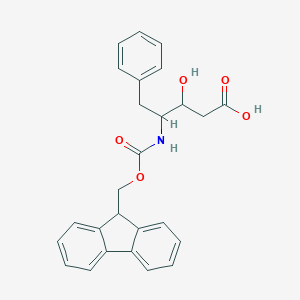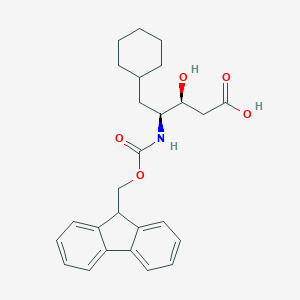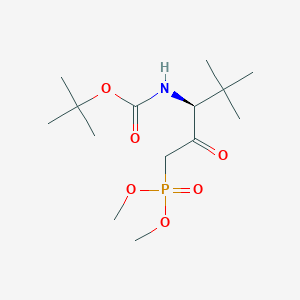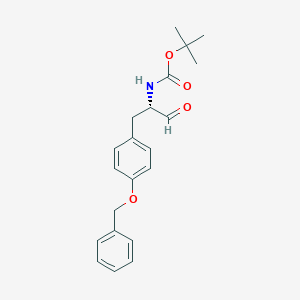
Boc-Tyr(Bzl)-aldehyde
概要
説明
Boc-Tyr(Bzl)-aldehyde, also known as N-tert-butoxycarbonyl-O-benzyl-L-tyrosine aldehyde, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(Bzl)-aldehyde typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the Bzl group. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these steps include tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl bromide for Bzl protection .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Boc-Tyr(Bzl)-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc and Bzl protective groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.
Major Products
Oxidation: Boc-Tyr(Bzl)-carboxylic acid.
Reduction: Boc-Tyr(Bzl)-alcohol.
Deprotection: L-tyrosine.
科学的研究の応用
Boc-Tyr(Bzl)-aldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
作用機序
The mechanism of action of Boc-Tyr(Bzl)-aldehyde primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Bzl groups protect the reactive sites on the tyrosine residue, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .
類似化合物との比較
Boc-Tyr(Bzl)-aldehyde can be compared with other protected tyrosine derivatives, such as:
Boc-Tyr(But)-OH: Similar in structure but with a tert-butyl group instead of a benzyl group.
Fmoc-Tyr(Bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.
Cbz-Tyr(Bzl)-OH: Uses a carbobenzoxy (Cbz) group for amino protection instead of Boc.
Uniqueness
The uniqueness of this compound lies in its combination of protective groups, which provide stability and selectivity during peptide synthesis. The Boc group is easily removed under mild acidic conditions, while the Bzl group can be removed via hydrogenation, making it versatile for various synthetic applications .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOSKGFUOFMCP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
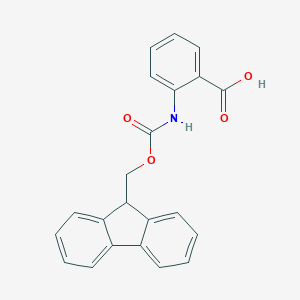
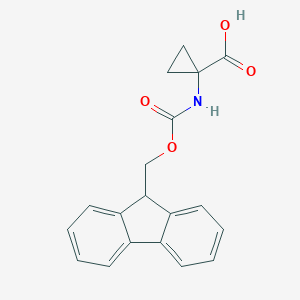
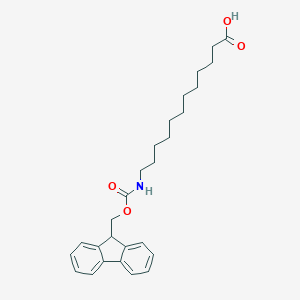
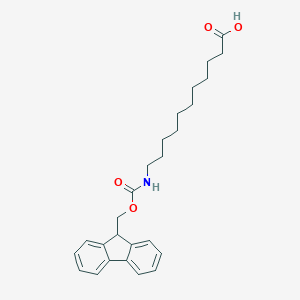
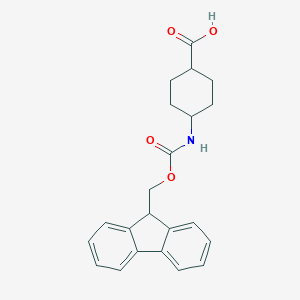
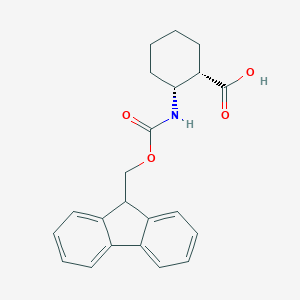
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
